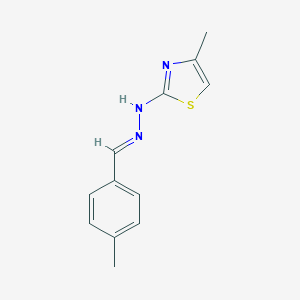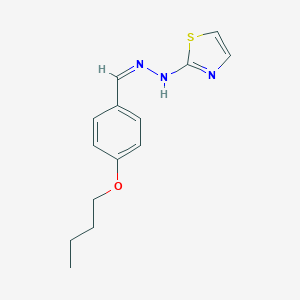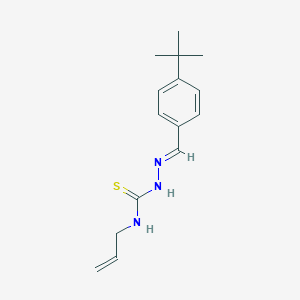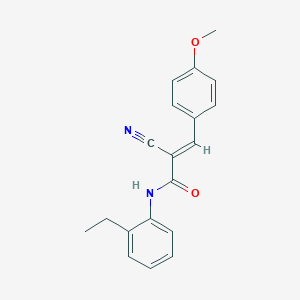
4-Methylbenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylbenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 4-Methylbenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone is not well understood. However, it has been suggested that the compound may act as a chelating agent, binding to metal ions and forming stable complexes.
Biochemical and Physiological Effects:
Studies have shown that 4-Methylbenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone has low toxicity and does not exhibit any significant biochemical or physiological effects. However, further studies are needed to fully understand the compound's effects on living organisms.
実験室実験の利点と制限
One of the major advantages of 4-Methylbenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone is its stability and ease of synthesis. The compound is also relatively inexpensive, making it an attractive option for lab experiments. However, the compound's mechanism of action is not well understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-Methylbenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone. One potential application is in the development of new fluorescent probes for the detection of metal ions. The compound's stability and ease of synthesis make it an attractive option for this application. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications in coordination chemistry and other fields.
合成法
The synthesis of 4-Methylbenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction yields the desired compound, which is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
4-Methylbenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone has been extensively studied for its potential applications in various scientific research fields. It has been used as a ligand in coordination chemistry, as a fluorescent probe for the detection of various metal ions, and as an intermediate in the synthesis of other compounds.
特性
製品名 |
4-Methylbenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone |
|---|---|
分子式 |
C12H13N3S |
分子量 |
231.32 g/mol |
IUPAC名 |
4-methyl-N-[(E)-(4-methylphenyl)methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13N3S/c1-9-3-5-11(6-4-9)7-13-15-12-14-10(2)8-16-12/h3-8H,1-2H3,(H,14,15)/b13-7+ |
InChIキー |
QYFMAUGUKAPNRN-NTUHNPAUSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C |
SMILES |
CC1=CC=C(C=C1)C=NNC2=NC(=CS2)C |
正規SMILES |
CC1=CC=C(C=C1)C=NNC2=NC(=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-fluorophenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B255214.png)
![3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B255216.png)
![N-[4-(benzyloxy)phenyl]-2-cyano-3-phenylacrylamide](/img/structure/B255219.png)

![Ethyl 2-{2-[2-(benzyloxy)benzylidene]hydrazino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255223.png)

![2-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B255225.png)
![Methyl 4-{[2-cyano-3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B255227.png)

![N-[3-(4-morpholinyl)propyl]-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B255232.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)acetamide](/img/structure/B255233.png)


![3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255240.png)